molecular formula C8H5F5O B1359933 2-(Pentafluorophenyl)ethanol CAS No. 653-31-6

2-(Pentafluorophenyl)ethanol

Cat. No. B1359933
CAS RN: 653-31-6
M. Wt: 212.12 g/mol
InChI Key: UBDFNSASHPESJX-UHFFFAOYSA-N
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Description

2-(Pentafluorophenyl)ethanol is a chemical compound with the linear formula C8H5F5O . It is used for research and development purposes.


Molecular Structure Analysis

The molecular formula of 2-(Pentafluorophenyl)ethanol is C8H5F5O . It has an average mass of 212.117 Da and a monoisotopic mass of 212.026062 Da .


Physical And Chemical Properties Analysis

2-(Pentafluorophenyl)ethanol has a density of 1.5±0.1 g/cm^3, a boiling point of 189.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol, a flash point of 68.2±25.9 °C, and an index of refraction of 1.443 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

1. Protein Mimicry in Polymer Chemistry

  • Application Summary: 2-(Pentafluorophenyl)ethanol is used in the creation of single-chain polymer nanoparticles (SCNPs) that mimic proteins. These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm .
  • Methods of Application: SCNPs containing activated ester moieties are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .
  • Results or Outcomes: This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

2. Electrocatalytic CO2 Reduction

  • Application Summary: Although the specific role of 2-(Pentafluorophenyl)ethanol is not mentioned, it is likely involved in the catalysis process of electrocatalytic CO2 reduction .
  • Methods of Application: The review focuses on potential industrial catalysts in electrocatalytic CO2 reduction . The products of this process, including carbon monoxide, formic acid, ethylene, and ethanol, all have high market demand .
  • Results or Outcomes: The innovative components and strategy for industrializing the electrocatalytic CO2 reduction system are highlighted, including flow cells, seawater electrolytes, solid electrolytes, and a two-step method .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDFNSASHPESJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215644
Record name 2,3,4,5,6-Pentafluorophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215644
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Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluorophenyl)ethanol

CAS RN

653-31-6
Record name 2,3,4,5,6-Pentafluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenethyl alcohol
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Record name 653-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-Pentafluorophenethyl alcohol
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Record name 2,3,4,5,6-pentafluorophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4,5,6-PENTAFLUOROPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JPN Brewer, H Heaney - Tetrahedron Letters, 1965 - Elsevier
… As well as the product from the normal Grignard reaction (2-pentafluorophenyl ethanol), a compound C,*H6F4 was obtained and was assigned the structure 2,j,4,5 - tetrafluorobiphenyl …
Number of citations: 41 www.sciencedirect.com
AK Barbour, MW Buxton, PL Coe, R Stephens… - Journal of the …, 1961 - pubs.rsc.org
PREVIOUS preparations of pentafluorobenzaldehyde from pentafluorophenylmagnesium bromide and ethyl orthoformate or 3, 4-dihydro-6-methyl-3-j5-tolylquinazoline methiodide …
Number of citations: 75 pubs.rsc.org
X Yang, W Xu, W Zhao, Y Zhao, Y Yang… - Chemical and …, 2013 - jstage.jst.go.jp
Salidroside (Sal) is a natural antioxidant extracted from the root of Rhodiola rosea L., a traditional Chinese medicinal plant, which elicits neuroprotective effects in the treatment of …
Number of citations: 7 www.jstage.jst.go.jp
J Umezawa, O Takahashi, K Furuhashi… - Tetrahedron: Asymmetry, 1994 - Elsevier
The reaction of optically active terminal epoxides, which were produced by a microbial reaction, with acetonitrile in the presence of a protic acid or Lewis acid was studied. 1,2-…
Number of citations: 14 www.sciencedirect.com
J Umezawa, O Takahashi, K Furuhashi… - Tetrahedron: Asymmetry, 1993 - Elsevier
The hydrofluorination of optically active terminal epoxides, which were produced by a microbial reaction, with HF-amine reagents were studied. 1,2-Epoxyoctane and glycidyl hexyl …
Number of citations: 46 www.sciencedirect.com
DG Congrave, AS Batsanov, M Du, Y Liu… - Inorganic …, 2018 - ACS Publications
The application of a chiral auxiliary ligand to control the diastereoselectivity in the synthesis of a cyclometalated iridium(III) complex is presented. The diastereomeric iridium(III) …
Number of citations: 8 pubs.acs.org
M Bandini, PG Cozzi, M Gazzano… - European Journal of …, 2001 - Wiley Online Library
A two‐step synthesis of racemic arylglycinols, together with a simple and straightforward methodology for their resolution, is described. This method constitutes a practical means of …
M Vincenti, N Ghiglione, MC Valsania… - Helvetica chimica …, 2004 - Wiley Online Library
A rapid, safe, and efficient procedure was developed to synthesize, on a small scale, fluorinated chloroformates often required to perform analytical derivatizations. This new family of …
Number of citations: 18 onlinelibrary.wiley.com
NM Kelly - 1979 - etheses.dur.ac.uk
Gamma-ray and benzoyl peroxide initiated addition of the functional hydrocarbons, methanol, acetaldehyde, and dimethyl ether to perfluorocyoloalkenes generally resulted in mixtures …
Number of citations: 4 etheses.dur.ac.uk
P Petiot, J Dansereau, M Hébert, I Khene… - Organic & …, 2015 - pubs.rsc.org
The O-arylation of 1,2-aminoalcohols using functionalized triarylbismuth reagents is reported. The reaction can be performed using substoichiometric amounts of copper acetate and …
Number of citations: 24 pubs.rsc.org

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